

Technical Support Center: Enhancing Fluorescence Quantum Yield of Benzoxazole Derivatives

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Compound of Interest

Compound Name: *5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole*
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole derivatives. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered when trying to optimize the fluorescence quantum yield of these versatile compounds.

Section 1: Fundamentals of Benzoxazole Fluorescence

Q1: What is fluorescence quantum yield (Φ_F), and why is it a critical parameter for my benzoxazole derivative?

A: The fluorescence quantum yield (Φ_F or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.^{[1][2][3][4]} A quantum yield of 1.0 (or 100%) means that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

This parameter is critical for several reasons:

- **Sensitivity:** In applications like fluorescence microscopy, bio-imaging, or chemical sensing, a higher quantum yield leads to a brighter signal. This directly translates to higher sensitivity, allowing for the detection of lower concentrations of the target analyte or the use of lower, less phototoxic excitation power.
- **Probe Performance:** For fluorescent probes, a high and stable quantum yield is essential for reliable and reproducible measurements.[5]
- **Device Efficiency:** In applications like organic light-emitting diodes (OLEDs), a high quantum yield is fundamental to the overall energy efficiency of the device.[6]

In essence, the quantum yield is the most direct measure of your fluorophore's performance. A low value indicates that non-radiative decay pathways (like heat dissipation or molecular vibrations) are outcompeting fluorescence, diminishing the compound's utility.[3][7]

Q2: What are the primary factors that influence the fluorescence quantum yield of benzoxazole derivatives?

A: The fluorescence quantum yield of a benzoxazole derivative is not an intrinsic, fixed property but is highly sensitive to a combination of factors. Understanding these is key to troubleshooting and enhancement.

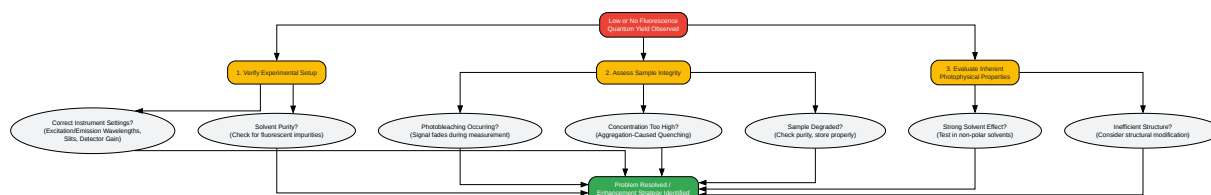
- **Molecular Structure:** The core structure and its substituents are paramount. Electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can drastically alter the electronic distribution in the excited state, influencing the rates of radiative and non-radiative decay.[7][8] Furthermore, the rigidity of the molecule is crucial; flexible structures with rotatable bonds often have lower quantum yields because rotational and vibrational motions provide efficient non-radiative pathways for the excited state to relax. [8]
- **The Local Environment:**
 - **Solvent Polarity:** Many benzoxazole derivatives exhibit strong intramolecular charge transfer (ICT) character in their excited state.[9][10][11] Polar solvents can stabilize this

polar excited state, which may enhance deactivation through non-radiative pathways, leading to a decrease in quantum yield.[9][11]

- Solvent Viscosity: In viscous environments, the intramolecular rotations that often cause non-radiative decay can be restricted. This restriction can lead to a significant increase in fluorescence intensity, a phenomenon exploited by "molecular rotor" probes.[5]
- Temperature: Higher temperatures can increase the rate of non-radiative decay processes by promoting molecular collisions and vibrations, thus decreasing the quantum yield.[12]
- Concentration: At high concentrations, fluorophores can interact with each other in the ground or excited state, leading to self-quenching or aggregation-caused quenching (ACQ), which drastically reduces fluorescence.[12] However, some specially designed benzoxazoles exhibit the opposite effect, known as aggregation-induced emission (AIE).[13][14]
- Presence of Quenchers: External species, such as molecular oxygen or heavy atoms, can deactivate the excited state through collisions, a process known as dynamic quenching.[12][15]

Section 2: Common Issues & Troubleshooting

This section addresses the most common problems researchers face. The following workflow provides a logical sequence for diagnosing issues with low quantum yield.



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Caption: A troubleshooting workflow for low quantum yield.

Q3: I'm observing a very low or no fluorescence signal from my newly synthesized benzoxazole derivative. What are the first things I should check?

A: Before assuming the compound is inherently non-fluorescent, systematically rule out common experimental issues:

- **Instrument Settings:** Confirm you are using the correct excitation wavelength, which should correspond to an absorption maximum of your compound. Ensure the emission detector is on and set to scan the expected wavelength range. Check that detector gain is adequate and emission/excitation slits are open.[16]
- **Solvent Purity:** Use spectroscopic grade solvents. Contaminants can quench fluorescence or contribute their own background signal. Run a blank scan of just the solvent to ensure it is clean.[1][2]

- **Sample Concentration:** Ensure the concentration is appropriate. While too high a concentration can cause quenching, too low a concentration may yield a signal that is below the instrument's detection limit.
- **Compound Integrity:** Verify the purity and structural integrity of your synthesized compound (e.g., via NMR, Mass Spec). Degradation during synthesis, purification, or storage can lead to non-fluorescent products.

Q4: My quantum yield measurements are inconsistent between experiments. What could be the cause?

A: Inconsistency is almost always due to a lack of control over experimental variables.

- **Concentration Variations:** Ensure highly accurate and reproducible preparation of your sample and standard solutions. Use calibrated pipettes and high-purity solvents.[12]
- **Temperature Fluctuations:** As temperature affects non-radiative decay rates, even small changes in ambient lab temperature can alter fluorescence intensity. Use a temperature-controlled cuvette holder for precise measurements.[12]
- **Instrumental Drift:** Spectrofluorometers can drift over time. Always run your standard and sample measurements in the same session.
- **Photobleaching:** If your sample is exposed to the excitation light for varying lengths of time between experiments, you will see inconsistent results. Use consistent, minimal exposure times.[12]

Q5: I've noticed my compound's fluorescence intensity decreases significantly in polar solvents. Why does this happen and how can I mitigate it?

A: This is a classic indicator of an excited state with significant Intramolecular Charge Transfer (ICT) character.[9][10][11]

- **The Mechanism:** Upon excitation, electron density moves from an electron-donating part of the molecule to an electron-accepting part, creating a highly polar excited state. Polar

solvents (like water, ethanol, or acetonitrile) are very effective at stabilizing this polar ICT state. This stabilization can lower the energy of the ICT state, bringing it closer to the ground state or opening up efficient non-radiative decay pathways (e.g., through twisting or conformational changes), which quenches the fluorescence.[9][11][17] In non-polar solvents (like hexane or toluene), the ICT state is less stabilized, making radiative decay (fluorescence) a more competitive process.

- Mitigation Strategies:
 - Change Solvents: The simplest approach is to perform your experiments in less polar solvents, if your application allows.
 - Structural Modification: Redesign the molecule to reduce its ICT character. This could involve using weaker electron-donating/accepting groups or altering the linker between them.
 - Induce Rigidity: Incorporate structural elements that make the molecule more rigid. This can prevent the twisting motions that often facilitate non-radiative decay from the ICT state.

Solvent	Dielectric Constant (ϵ)	Typical Effect on ICT-type Benzoxazole
Hexane	~1.9	High Quantum Yield, Blue-shifted Emission
Toluene	~2.4	High Quantum Yield, Slightly Red-shifted
Dichloromethane	~9.1	Moderate Quantum Yield, Red-shifted
Acetonitrile	~37.5	Low Quantum Yield, Significantly Red-shifted
Water	~80.1	Very Low or No Fluorescence

Table 1: General impact of solvent polarity on benzoxazole derivatives exhibiting Intramolecular Charge Transfer (ICT).

Q6: My benzoxazole derivative is highly fluorescent in dilute solutions, but the emission intensity drops at higher concentrations. What is causing this?

A: You are likely observing Aggregation-Caused Quenching (ACQ). This is a common phenomenon where fluorophores at high concentrations form non-emissive aggregates (often called H-aggregates) or excimers.^[12] The close proximity of the molecules in these aggregates creates new, fast non-radiative decay pathways that effectively quench fluorescence. To confirm this, dilute your sample; if the fluorescence per molecule increases upon dilution, ACQ is the culprit. The solution is to work at concentrations where the absorbance at the excitation wavelength is below 0.1 in a standard 10 mm cuvette to avoid both ACQ and inner filter effects.^{[2][3]}

Q7: My sample's fluorescence intensity is decreasing over time during measurement. What is happening and how can I prevent it?

A: This is a clear sign of photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.^[12] Benzoxazoles, while generally robust, are not immune to this.

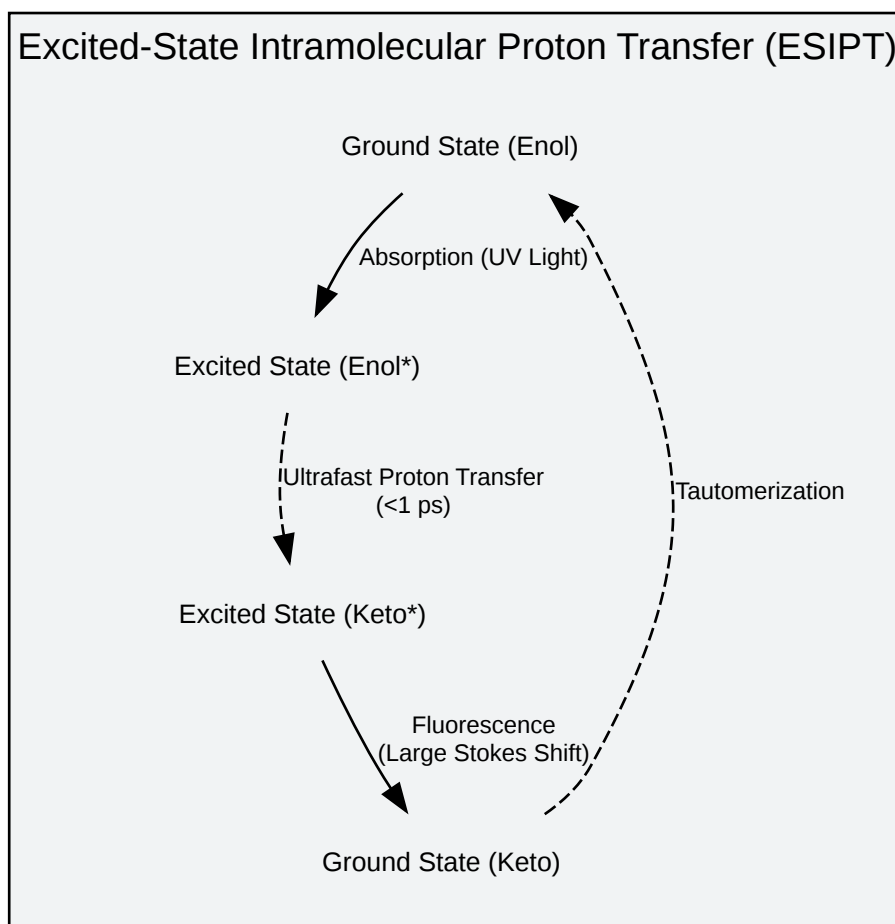
- Prevention:
 - Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power.
 - Minimize Exposure Time: Keep the shutter closed when not actively acquiring data. Use the shortest possible integration times that still provide a good signal-to-noise ratio.
 - Use Antifade Reagents: For microscopy applications, embed your sample in a mounting medium containing an antifade reagent.^[16]
 - Deoxygenate Solutions: In some cases, removing dissolved oxygen, a common quencher and participant in photobleaching reactions, can improve stability.

Section 3: Advanced Strategies for Enhancement

Q8: How can I strategically modify the chemical structure of my benzoxazole derivative to increase its quantum yield?

A: Rational design is key to creating highly fluorescent benzoxazoles.

- **Increase Structural Rigidity:** This is one of the most effective strategies. By "locking" the molecule into a planar conformation and preventing bond rotations, you shut down major non-radiative decay pathways. This can be achieved by:
 - Creating fused ring systems.
 - Introducing bridging atoms or groups.
 - Utilizing sterically hindering groups that restrict rotation.[\[8\]](#)[\[18\]](#)
- **Tune Donor-Acceptor Properties:** Carefully select electron-donating and -accepting substituents to optimize the energy levels of the excited state. The goal is to maximize the rate of radiative decay (k_f) relative to the rate of non-radiative decay (k_{nr}). While strong ICT can lead to quenching in polar solvents, a moderate and well-controlled charge transfer character is often beneficial.[\[8\]](#)
- **Block Non-Radiative Pathways:** Some benzoxazoles undergo Excited-State Intramolecular Proton Transfer (ESIPT).[\[7\]](#)[\[19\]](#)[\[20\]](#) This process itself can be highly emissive. Modifying the hydrogen-bonding donor (e.g., -OH) or acceptor (the benzoxazole nitrogen) can tune the efficiency of this pathway.



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Caption: The ESIPT cycle in 2-(2'-hydroxyphenyl)benzoxazole (HBO).

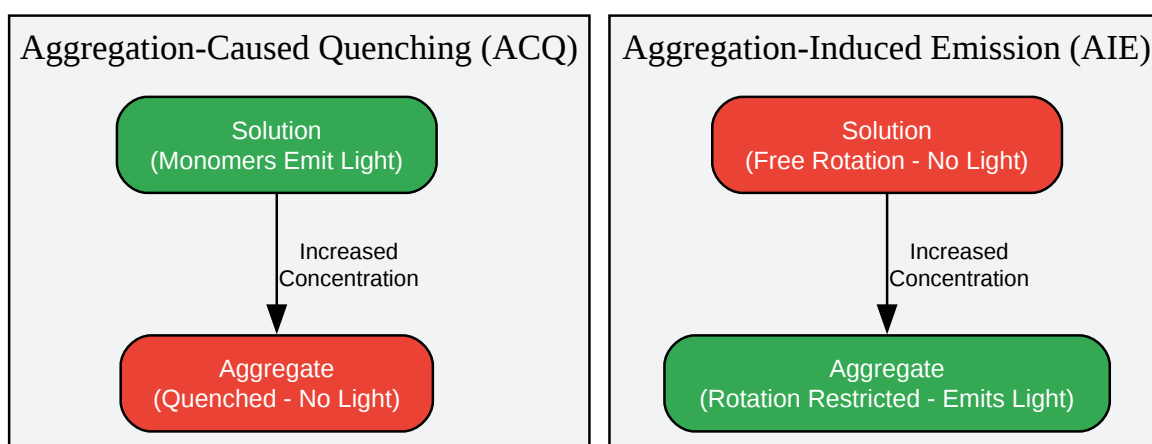
Q9: What is Aggregation-Induced Emission (AIE), and how can I promote it in my benzoxazole system?

A: Aggregation-Induced Emission (AIE) is a photophysical phenomenon that is the opposite of ACQ. [13][14] AIE-active molecules (AIEgens) are typically non-emissive or weakly fluorescent when dissolved as single molecules but become highly luminescent upon aggregation in a poor solvent or in the solid state. [13][14][21]

- The Mechanism: The key mechanism is the Restriction of Intramolecular Motion (RIM). In solution, the AIEgen has flexible parts (like rotatable phenyl rings) that undergo rapid motion in the excited state, providing an efficient non-radiative decay channel. In the aggregated

state, these motions are physically blocked by neighboring molecules. With the non-radiative pathway shut down, the molecule is forced to release its energy via fluorescence.[14]

- Promoting AIE in Benzoxazoles: To design an AIE-active benzoxazole, you need to introduce molecular rotor components. Attaching rotatable groups, like tetraphenylethylene (TPE), to the benzoxazole core is a common and effective strategy.[14] The benzoxazole acts as the core fluorophore, and the appended rotors induce the AIE effect. These materials are highly valuable for solid-state lighting and bio-imaging applications where aggregation is unavoidable.[13]



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Caption: Conceptual difference between ACQ and AIE.

Section 4: Experimental Protocols

Q10: What is the standard protocol for accurately measuring the relative fluorescence quantum yield?

A: The comparative method, often credited to Williams et al., is the most common and reliable method for measuring relative quantum yield in a standard spectrofluorometer.[3] It involves comparing the fluorescence of your unknown sample to a well-characterized standard of known quantum yield (Φ_{st}).

Objective: To determine the fluorescence quantum yield (Φ_x) of a benzoxazole derivative relative to a known standard.

Materials:

- Spectrofluorometer with a corrected emission profile.
- UV-Vis Spectrophotometer.
- Matched quartz cuvettes (10 mm path length).
- Volumetric flasks and calibrated micropipettes.
- Spectroscopic grade solvent.
- Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, $\Phi_{st} = 0.55$).^[22] Choose a standard that absorbs at your excitation wavelength and emits in a similar region.^[2]

Methodology:

- Prepare Stock Solutions: Prepare a stock solution of your unknown sample (X) and the standard (ST) in the same spectroscopic grade solvent.
- Prepare Dilutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be chosen so that the absorbance values at the excitation wavelength are in the range of 0.01 to 0.1.^[2]^[3] This is critical to avoid inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the sample and the standard. Note the exact absorbance value at the intended excitation wavelength (λ_{ex}).
- Measure Fluorescence:
 - Set the spectrofluorometer to the chosen excitation wavelength (λ_{ex}). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) and keep them constant for all measurements.^[3]

- For each dilution (starting with the most dilute), record the corrected fluorescence emission spectrum. Ensure you scan a wide enough range to capture the entire emission peak.
- Data Analysis:
 - For each recorded emission spectrum, integrate the area under the curve to get the total fluorescence intensity (I).
 - Create two separate plots: one for the sample and one for the standard, plotting Integrated Fluorescence Intensity (y-axis) versus Absorbance at λ_{ex} (x-axis).
 - Perform a linear regression for each data set. The plot should be linear, and the line should pass through the origin. The slope of this line is the gradient (Grad).
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your unknown sample (Φ_x):^[2]^[3]

$$\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

- Φ_x and Φ_{st} are the quantum yields of the sample and standard.
- Grad_x and Grad_{st} are the gradients from the plots for the sample and standard.
- η_x and η_{st} are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term (η_x^2/η_{st}^2) equals 1 and can be omitted.

This rigorous method accounts for variations in concentration and instrumental response, providing a trustworthy value for your compound's fluorescence quantum yield.

References

- Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [\[Link\]](#)

- Lin, Y.-C., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. *Molecules*. Retrieved March 7, 2026, from [[Link](#)]
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. *Biotechnology Research and Innovation Journal*. Retrieved March 7, 2026, from [[Link](#)]
- Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. (2016). *New Journal of Chemistry*. Retrieved March 7, 2026, from [[Link](#)]
- Dey, J. K., & Dogra, S. K. (1992). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid. *Indian Journal of Chemistry*. Retrieved March 7, 2026, from [[Link](#)]
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. *Nature Protocols*. Retrieved March 7, 2026, from [[Link](#)]
- Saba, S., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores —Combined Experimental, Optical, Electro, and Theoretical Study. *Frontiers in Chemistry*. Retrieved March 7, 2026, from [[Link](#)]
- Wang, Z., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. *Luminescence*. Retrieved March 7, 2026, from [[Link](#)]
- Zanocco, A. L., et al. (2012). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. *Photochemistry and Photobiology*. Retrieved March 7, 2026, from [[Link](#)]
- Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. (2010). *The Journal of Physical Chemistry A*. Retrieved March 7, 2026, from [[Link](#)]
- Insights Into Intramolecular Charge Transfer in a Benzoxazole-Substituted TAPP Derivative: Solvent Effects and DFT Analysis. (2018). *ResearchGate*. Retrieved March 7, 2026, from

[\[Link\]](#)

- The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2017). ResearchGate. Retrieved March 7, 2026, from [\[Link\]](#)
- Excited State Intramolecular Proton Transfer and Charge Transfer Dynamics of a 2-(2'-Hydroxyphenyl)benzoxazole Derivative in Solution. (2010). The Journal of Physical Chemistry A. Retrieved March 7, 2026, from [\[Link\]](#)
- Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. (2002). ResearchGate. Retrieved March 7, 2026, from [\[Link\]](#)
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved March 7, 2026, from [\[Link\]](#)
- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2021). RSC Advances. Retrieved March 7, 2026, from [\[Link\]](#)
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023). MDPI. Retrieved March 7, 2026, from [\[Link\]](#)
- Fluorescence of aromatic benzoxazole derivatives. (1971). Journal of the American Chemical Society. Retrieved March 7, 2026, from [\[Link\]](#)
- FLUORESCENCE QUENCHING STUDY OF AN OXAZOLE DERIVATIVE BY METAL IONS. (2016). Revue Roumaine de Chimie. Retrieved March 7, 2026, from [\[Link\]](#)
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (2023). MDPI. Retrieved March 7, 2026, from [\[Link\]](#)
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved March 7, 2026, from [\[Link\]](#)
- Amorphous polyurethane exhibiting colorless transparency and efficient yellow emission. (2023). Chemistry Letters. Retrieved March 7, 2026, from [\[Link\]](#)
- Aggregation-Induced Emission. (2022). Springer. Retrieved March 7, 2026, from [\[Link\]](#)

- Novel highly emissive H-aggregates with aggregate fluorescence change in a phenylbenzoxazole-based system. (2012). Chemical Communications. Retrieved March 7, 2026, from [\[Link\]](#)
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2020). Organic Chemistry Frontiers. Retrieved March 7, 2026, from [\[Link\]](#)
- Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. (2012). ACS Nano. Retrieved March 7, 2026, from [\[Link\]](#)
- Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). (2015). PicoQuant. Retrieved March 7, 2026, from [\[Link\]](#)
- Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives. (2024). The Journal of Physical Chemistry C. Retrieved March 7, 2026, from [\[Link\]](#)

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- [6. researchgate.net \[researchgate.net\]](#)
- [7. biori.periodikos.com.br \[biori.periodikos.com.br\]](#)
- [8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)

- [10. repositorio.uchile.cl \[repositorio.uchile.cl\]](https://repositorio.uchile.cl)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [13. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances \(RSC Publishing\) DOI:10.1039/D1RA08342B \[pubs.rsc.org\]](https://pubs.rsc.org)
- [14. Aggregation-Induced Emission | springerprofessional.de \[springerprofessional.de\]](https://springerprofessional.de)
- [15. revroum.lew.ro \[revroum.lew.ro\]](https://revroum.lew.ro)
- [16. biotium.com \[biotium.com\]](https://biotium.com)
- [17. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [18. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [19. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [20. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-\(2'-hydroxyphenyl\)benzoxazole derivative in solution - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [21. Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [22. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Electro, and Theoretical Study \[frontiersin.org\]](https://frontiersin.org)
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